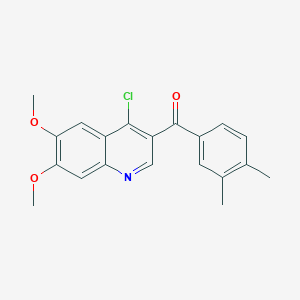

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

描述

属性

IUPAC Name |

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVHQJUYPMIWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-chloro-6,7-dimethoxyquinoline This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in organic synthesis. Its structural features allow chemists to explore new reactions and develop novel synthetic methodologies. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives.

Table 1: Common Reactions of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Methoxy groups oxidized to quinone derivatives | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Chloro group reduced to hydrogen | Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄) |

| Substitution | Chloro group replaced with nucleophiles | Sodium azide (NaN₃), Thiourea |

Biological Research

Enzyme Interaction Studies

- The compound can be utilized as a probe in biological research to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes could lead to insights into cellular signaling mechanisms and potential therapeutic targets.

Antimicrobial and Anticancer Activity

- Similar quinoline derivatives have demonstrated antimicrobial properties against various pathogens by disrupting cell membranes or inhibiting nucleic acid synthesis. Additionally, they have been investigated for anticancer properties, potentially inducing apoptosis in cancer cells through modulation of oncogenes and tumor suppressor genes .

Case Study: Anticancer Properties

- Research indicates that quinoline derivatives can activate intrinsic apoptotic pathways in cancer cells. A study highlighted that compounds similar to this compound exhibit significant cytotoxicity against breast cancer cell lines .

Medicinal Chemistry

Therapeutic Potential

- In medicinal chemistry, this compound is being investigated for its potential therapeutic properties against diseases such as malaria and certain cancers. The pharmacological profiles of similar compounds suggest they may have antiviral and anti-inflammatory effects as well .

Table 2: Potential Therapeutic Applications

| Disease Target | Mechanism of Action | Reference Study |

|---|---|---|

| Cancer | Induction of apoptosis | |

| Malaria | Inhibition of parasite growth | |

| Inflammatory Diseases | Modulation of inflammatory pathways |

Industrial Applications

Material Development

- In the industrial sector, this compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

作用机制

The mechanism of action of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Analytical Comparison of Quinoline Derivatives

Structural and Functional Differences

- Target Compound vs. QV-1048 : The target’s 3,4-dimethylphenyl group introduces steric bulk and lipophilicity, contrasting with QV-1048’s 4-fluorophenyl group, which is smaller and electron-deficient. This difference may influence binding affinity in biological systems or solubility .

- Target vs. HC-6770 and WZ-9353: HC-6770 lacks a methanone group but includes a hydroxyl group, increasing polarity. WZ-9353 features a saturated quinoline ring, which may reduce aromatic interactions compared to the target’s fully conjugated system .

- Comparison with Oximes: The oxime derivatives in (e.g., compound 7a) share a methanone core but are modified with hydroxylamine and morpholine groups, enabling chelation or hydrogen bonding—a feature absent in the target compound .

生物活性

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone, with the CAS number 1351800-23-1, is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClN O

- Molecular Weight : 355.8 g/mol

- Structure : The compound features a quinoline moiety substituted with a chloro and methoxy group, linked to a dimethylphenyl group through a carbonyl functional group.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular proliferation and apoptosis.

- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting nucleic acid synthesis.

- Anticancer Properties : Compounds within this class have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through the activation of intrinsic pathways or by modulating the expression of oncogenes and tumor suppressor genes.

Anticancer Activity

A study published in PubMed highlighted the anticancer effects of similar quinoline derivatives on various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through mitochondrial pathways .

Antimicrobial Effects

Research has also documented the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis .

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Results : The compound exhibited IC values in the low micromolar range, indicating potent anticancer activity.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial properties against specific bacterial strains.

- Methodology : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Significant inhibition was observed against both tested bacterial strains, suggesting potential as a therapeutic agent for infections caused by resistant bacteria.

Data Table

The following table summarizes key findings from various studies related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone, and how can reaction yields be optimized?

- Methodology : The compound's synthesis likely involves multi-step reactions, including:

- Quinoline core formation : Adapting methods from 4-aminoquinoline derivatives (e.g., cyclization of substituted anilines with ketones) .

- Friedel-Crafts acylation : Introducing the (3,4-dimethylphenyl)methanone group via electrophilic aromatic substitution, using Lewis acids like AlCl₃ .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. For example, highlights the use of Pd catalysts and K₂CO₃ in DMF for similar quinoline syntheses, achieving yields >70% .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals:

- Quinoline protons : Downfield shifts for H-2 (δ ~8.5 ppm) and H-3 (δ ~7.8 ppm) due to electron-withdrawing substituents .

- Methoxy groups : Singlets at δ ~3.9–4.1 ppm (integration for 6,7-OCH₃).

- IR : Stretching frequencies for C=O (1660–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 409.1 (C₂₃H₂₁ClNO₃) with fragmentation patterns matching chloro and methoxy loss .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays, given the quinoline moiety’s role in targeting ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved to confirm stereoelectronic effects in this compound?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify through-space interactions. For example, cross-peaks between H-3 (quinoline) and the methanone carbonyl can confirm spatial proximity .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. provides PubChem structural data for analogous compounds, guiding crystallographic analysis .

Q. What strategies can mitigate byproduct formation during the chlorination step of the quinoline core?

- Methodology :

- Reagent selection : Use N-chlorosuccinimide (NCS) over Cl₂ gas for controlled chlorination at position 4 .

- Solvent effects : Polar aprotic solvents (e.g., DCM) reduce electrophilic substitution at unintended positions.

- Monitoring : TLC or HPLC to track reaction progression and isolate intermediates .

Q. How do substituents (chloro, methoxy, dimethylphenyl) influence the compound’s electronic properties and reactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。